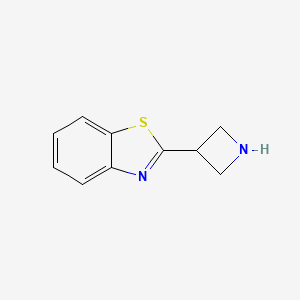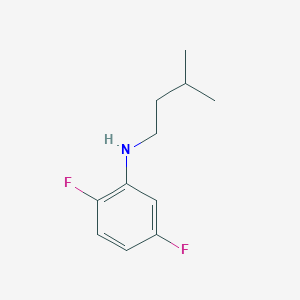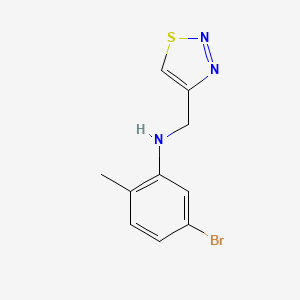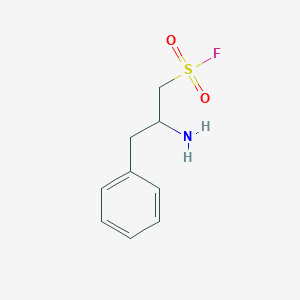
1-Fmoc-Piperazine-2-(R)-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fmoc-Piperazine-2-®-carboxylic acid is a chemical compound widely used in various scientific fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the piperazine ring, which is further substituted with a carboxylic acid group. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-Piperazine-2-®-carboxylic acid typically involves the protection of the piperazine ring with the Fmoc group. This is achieved through a reaction between piperazine and Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-Fmoc-Piperazine-2-®-carboxylic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fmoc-Piperazine-2-®-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Fmoc-Piperazine-2-®-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fmoc-Piperazine-2-®-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperazine ring, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the Fmoc group can be removed under mild conditions, revealing the free amine group for further modifications.
Vergleich Mit ähnlichen Verbindungen
- 4-Boc-1-Fmoc-2-piperazineacetic acid
- 1-Fmoc-4-Boc-piperazine-2-acetic acid
Comparison: 1-Fmoc-Piperazine-2-®-carboxylic acid is unique due to its specific substitution pattern and the presence of the Fmoc protecting group. Compared to similar compounds like 4-Boc-1-Fmoc-2-piperazineacetic acid, it offers distinct reactivity and stability, making it particularly valuable in peptide synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C20H20N2O4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 |
InChI-Schlüssel |
RKXKKKUNIBLRES-GOSISDBHSA-N |
Isomerische SMILES |
C1CN([C@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)



![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)




![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)

![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
